molecular formula C11H8N4 B5185273 1-(2-naphthyl)-1H-tetrazole

1-(2-naphthyl)-1H-tetrazole

Cat. No.: B5185273
M. Wt: 196.21 g/mol
InChI Key: UMDOSWJUTAZSCW-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-naphthyl)-1H-tetrazole typically involves the reaction of 2-naphthylamine with sodium azide under acidic conditions. The process can be summarized as follows:

    Starting Material: 2-naphthylamine

    Reagent: Sodium azide (NaN₃)

    Conditions: Acidic medium, typically using hydrochloric acid (HCl)

    Procedure: The 2-naphthylamine is dissolved in an acidic medium, and sodium azide is added. The mixture is then heated to facilitate the formation of the tetrazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like sodium azide.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Oxidized tetrazole derivatives

    Reduction: Amine derivatives

    Substitution: Substituted naphthyl-tetrazole compounds

Scientific Research Applications

1-(2-Naphthyl)-1H-tetrazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-naphthyl)-1H-tetrazole is primarily related to its ability to interact with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(1-Naphthyl)-1H-tetrazole: Similar structure but with the tetrazole ring attached to the 1-position of the naphthalene ring.

    2-(2-Naphthyl)-2H-tetrazole: A positional isomer with the tetrazole ring in a different orientation.

    1-Phenyl-1H-tetrazole: A simpler analog with a phenyl group instead of a naphthyl group.

Uniqueness: 1-(2-Naphthyl)-1H-tetrazole is unique due to the presence of both the naphthalene and tetrazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological and chemical properties.

Properties

IUPAC Name

1-naphthalen-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-10-7-11(6-5-9(10)3-1)15-8-12-13-14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDOSWJUTAZSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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